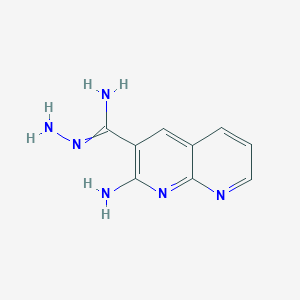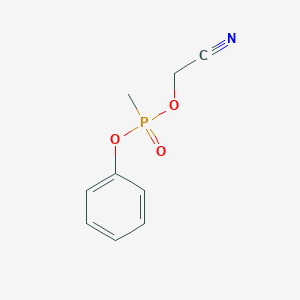
2-Amino-1,8-naphthyridine-3-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,8-naphthyridine-3-carbohydrazonamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry and materials science due to its wide applicability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,8-naphthyridine-3-carbohydrazonamide can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation, which gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often focus on eco-friendly and atom-economical approaches. These methods include the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,8-naphthyridine-3-carbohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in 56–80% yield .
Common Reagents and Conditions: Common reagents used in these reactions include NaN3, Me3SiN3, anhydrous FeCl3, and various substituted aromatic aldehydes. Conditions often involve microwave irradiation and the use of eco-friendly solvents .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones and 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Scientific Research Applications
2-Amino-1,8-naphthyridine-3-carbohydrazonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-mycobacterial agent, particularly against Mycobacterium tuberculosis . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-mycobacterial activity, it targets the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. Molecular docking analysis and molecular dynamics simulations have shown that the compound binds effectively to the active site of the target protein, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-1,8-naphthyridine-3-carbohydrazonamide include 2-amino-1,8-naphthyridine-3-carbonitrile, 2,7-diamino-1,8-naphthyridine, and 2-amino-7-hydroxymethyl-1,8-naphthyridine .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its carbohydrazonamide group, in particular, plays a crucial role in its anti-mycobacterial properties .
Properties
CAS No. |
60467-82-5 |
|---|---|
Molecular Formula |
C9H10N6 |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
N',2-diamino-1,8-naphthyridine-3-carboximidamide |
InChI |
InChI=1S/C9H10N6/c10-7-6(8(11)15-12)4-5-2-1-3-13-9(5)14-7/h1-4H,12H2,(H2,11,15)(H2,10,13,14) |
InChI Key |
PJUGICOVLHDBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)


